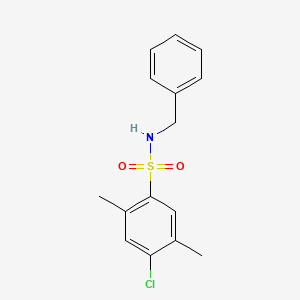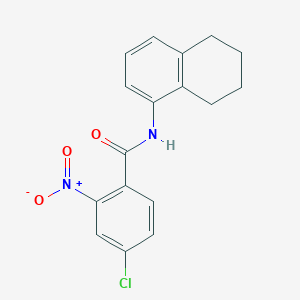![molecular formula C9H11Cl2N3O2S B5823110 2-[(dichloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5823110.png)
2-[(dichloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(dichloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DTTC or dichloroacetylthiazolyltrimethylurea and is synthesized through a specific method. In
作用機序
DTTC works by inhibiting the activity of an enzyme called dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme that is essential for the de novo pyrimidine synthesis pathway. By inhibiting DHODH, DTTC prevents the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This inhibition leads to cell death in rapidly dividing cells such as cancer cells.
Biochemical and Physiological Effects:
DTTC has been found to have both biochemical and physiological effects. Biochemically, DTTC inhibits DHODH activity, leading to a decrease in pyrimidine nucleotide synthesis. Physiologically, DTTC has been found to induce apoptosis in cancer cells, leading to cell death. Additionally, DTTC has been found to inhibit plant growth, making it a potential herbicide.
実験室実験の利点と制限
One advantage of using DTTC in lab experiments is its well-established synthesis method. Additionally, DTTC has been extensively studied, and its mechanism of action is well understood. However, one limitation of using DTTC is that it is highly toxic and can be dangerous to handle. Therefore, precautions must be taken when working with this compound.
将来の方向性
There are several future directions for DTTC research. One potential direction is to further explore its antitumor properties and develop it as a potential cancer drug candidate. Another direction is to investigate its potential use as a herbicide and develop it as a safe and effective alternative to current herbicides. Additionally, DTTC's ability to remove heavy metal ions from water makes it a potential candidate for water treatment applications. Further research is needed to explore these potential applications and develop DTTC as a useful tool in various fields.
In conclusion, 2-[(dichloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. DTTC is a promising compound that has the potential to be developed as a useful tool in medicine, agriculture, and environmental science.
合成法
DTTC is synthesized through the reaction between dichloroacetyl chloride and thiazolyltrimethylurea. The reaction takes place in the presence of a base such as pyridine, and the resulting compound is purified through crystallization. This method of synthesis has been well established and is commonly used in research labs.
科学的研究の応用
DTTC has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, DTTC has been found to have antitumor properties and has been tested as a potential drug candidate for cancer treatment. In agriculture, DTTC has been used as a herbicide due to its ability to inhibit plant growth. In environmental science, DTTC has been studied for its potential use in water treatment as it can remove heavy metal ions from water.
特性
IUPAC Name |
2-[(2,2-dichloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N3O2S/c1-4-5(8(16)14(2)3)17-9(12-4)13-7(15)6(10)11/h6H,1-3H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHMILAYNCXYHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C(Cl)Cl)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-{[(1H-1,2,4-triazol-3-ylthio)acetyl]amino}benzoate](/img/structure/B5823043.png)
![2-[(5-acetyl-3-cyano-6-methyl-2-pyridinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5823058.png)
![3-benzyl-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5823065.png)
![5-(2-butenoyl)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5823070.png)



![4-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]morpholine](/img/structure/B5823083.png)

![4-({3-[(4-fluorobenzyl)oxy]benzyl}amino)phenol](/img/structure/B5823106.png)

![1-(2-fluorophenyl)-4-[(4-methylphenyl)acetyl]piperazine](/img/structure/B5823118.png)
